3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone
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Overview
Description
3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone typically involves a multi-step process One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the diethylamino or phenylmethylene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazolidinones with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylphenyl)imino)-3-(phenylmethylene)-4-thiazolidinone
- 3-((Diethylamino)methyl)-2-(phenylmethylene)-4-thiazolidinone
- 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone
Uniqueness
3-((Diethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone is unique due to the presence of both diethylamino and phenylmethylene groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
110839-07-1 |
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Molecular Formula |
C22H25N3OS |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-(diethylaminomethyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3OS/c1-4-24(5-2)16-25-21(26)20(15-18-9-7-6-8-10-18)27-22(25)23-19-13-11-17(3)12-14-19/h6-15H,4-5,16H2,1-3H3/b20-15+,23-22? |
InChI Key |
DXEKRZWRJRCSAE-COSNONQRSA-N |
Isomeric SMILES |
CCN(CC)CN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC=C(C=C3)C |
Canonical SMILES |
CCN(CC)CN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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